molecular formula C14H12N2S B8598937 [3-(Benzylsulfanyl)phenyl]cyanamide CAS No. 917894-15-6

[3-(Benzylsulfanyl)phenyl]cyanamide

Cat. No.: B8598937
CAS No.: 917894-15-6
M. Wt: 240.33 g/mol
InChI Key: YDIBMDSUYQRQIA-UHFFFAOYSA-N
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Description

[3-(Benzylsulfanyl)phenyl]cyanamide is a phenylcyanamide derivative characterized by a benzylsulfanyl (–S–CH₂C₆H₅) substituent at the 3-position of the phenyl ring and a cyanamide (–NH–CN) functional group. Its structure combines lipophilic (benzyl) and polar (cyanamide) moieties, which may influence solubility, reactivity, and intermolecular interactions .

Properties

CAS No.

917894-15-6

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

(3-benzylsulfanylphenyl)cyanamide

InChI

InChI=1S/C14H12N2S/c15-11-16-13-7-4-8-14(9-13)17-10-12-5-2-1-3-6-12/h1-9,16H,10H2

InChI Key

YDIBMDSUYQRQIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC(=C2)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The benzylsulfanyl group in the target compound increases logP compared to methylthio analogs, suggesting greater membrane permeability but reduced aqueous solubility .

Steric Effects : The bulky benzyl group may hinder binding to sterically sensitive biological targets compared to smaller substituents like methylthio.

Electronic Effects : Electron-withdrawing groups (e.g., –CF₃ in trifluoromethoxy derivatives) enhance metabolic stability and may influence reactivity in electrophilic substitution reactions.

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